molecular formula C8H2F3N3 B153956 2-Amino-3,5,6-trifluoroterephthalonitrile CAS No. 133622-66-9

2-Amino-3,5,6-trifluoroterephthalonitrile

Cat. No. B153956
CAS RN: 133622-66-9
M. Wt: 197.12 g/mol
InChI Key: JJQQOCSLHWPLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,5,6-trifluoroterephthalonitrile (ATFN) is a chemical compound that is used in scientific research for its unique properties. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 236-238°C. ATFN is commonly used in the synthesis of various organic compounds due to its ability to act as a versatile building block.

Scientific Research Applications

Industrial Applications and Organic Synthesis

Amino-1,2,4-triazoles are utilized as a primary raw material in the fine organic synthesis industry. These compounds, similar in structure to 2-Amino-3,5,6-trifluoroterephthalonitrile, have a variety of industrial applications. They are used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. These substances also find applications in the production of heat-resistant polymers, products with fluorescent properties, and ionic liquids. These applications are relevant in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Peptide and Protein Studies

The spin label amino acid TOAC and its applications in studies of peptides and peptide synthesis provide a foundation for understanding the use of similar amino acids like 2-Amino-3,5,6-trifluoroterephthalonitrile. TOAC and similar compounds have been crucial for analyzing backbone dynamics, peptide secondary structure, and interactions with membranes, which are essential in understanding peptide-protein and peptide-nucleic acid interactions. Such studies have employed techniques like EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR (Schreier et al., 2012).

Metathesis Reactions in Organic Chemistry

The application of metathesis reactions in the synthesis and transformations of functionalized β-amino acid derivatives showcases the versatility of amino acids in organic synthesis. Such processes are critical in the production of cyclic β-amino acids, which have a significant impact in drug research and medicinal chemistry. The application of various types of metathesis reactions, such as ring-opening, ring-closing, or cross metathesis, are used for access to alicyclic β-amino acids or other densely functionalized derivatives. This process demonstrates the importance of amino acids like 2-Amino-3,5,6-trifluoroterephthalonitrile in the synthesis of complex organic molecules (Kiss et al., 2018).

Amino Acid Availability for Bio-based Chemical Production

Amino acids, similar to 2-Amino-3,5,6-trifluoroterephthalonitrile, are considered potential sources for the production of bulk chemicals in a biorefinery. The availability of amino acids from agricultural byproduct streams and other sources could be pivotal for the production of bio-based chemicals. Identifying the most interesting amino acids in terms of their potential available quantity is crucial for the biorefinery industry (Lammens et al., 2012).

properties

IUPAC Name

2-amino-3,5,6-trifluorobenzene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F3N3/c9-5-3(1-12)7(11)8(14)4(2-13)6(5)10/h14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQQOCSLHWPLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)C#N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345846
Record name 2-Amino-3,5,6-trifluoroterephthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5,6-trifluoroterephthalonitrile

CAS RN

133622-66-9
Record name 2-Amino-3,5,6-trifluoro-1,4-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133622-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3,5,6-trifluoroterephthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3,5,6-trifluoroterephthalonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3,5,6-trifluoroterephthalonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-3,5,6-trifluoroterephthalonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-3,5,6-trifluoroterephthalonitrile
Reactant of Route 4
Reactant of Route 4
2-Amino-3,5,6-trifluoroterephthalonitrile
Reactant of Route 5
2-Amino-3,5,6-trifluoroterephthalonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-3,5,6-trifluoroterephthalonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.